molecular formula C11H18N2O3 B3323418 tert-Butyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate CAS No. 1638760-61-8

tert-Butyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate

Cat. No.: B3323418
CAS No.: 1638760-61-8
M. Wt: 226.27 g/mol
InChI Key: DUDMFDUPLWUUBV-UHFFFAOYSA-N
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Description

Tert-Butyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate (CAS 1638760-61-8) is a chemical building block of high interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C11H18N2O3 and a molecular weight of 226.27 g/mol, features a fused bicyclic pyrrolidine scaffold protected by a tert-butyloxycarbonyl (Boc) group . The scaffold is a key structural motif in drug development; pyrrolidine and related saturated heterocycles are privileged structures in FDA-approved antibiotics, where they often contribute to potency and favorable pharmacokinetic profiles . As a versatile synthetic intermediate, this Boc-protected, ketone-functionalized pyrrolopyrrolidine is designed for the synthesis of more complex molecules. Its structure makes it a valuable precursor for exploring novel pharmacologically active compounds. The product is supplied with a high purity level to ensure consistency and reliability in your research applications. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 2-oxo-1,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-7-4-9(14)12-8(7)6-13/h7-8H,4-6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDMFDUPLWUUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)NC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001126382
Record name Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid, hexahydro-2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638760-61-8
Record name Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid, hexahydro-2-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638760-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid, hexahydro-2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrrole ring, followed by the introduction of a tert-butyl ester group and subsequent cyclization to form the fused bicyclic structure. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

tert-Butyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent/Functional Group Key Modifications vs. Target Compound
tert-Butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate () Benzyl at 5-position, 3-oxo group Oxo position shifted; benzyl adds hydrophobicity
Benzo-triazole derivative (Compound 26, ) 1H-benzo[d][1,2,3]triazole-5-carbonyl Aromatic heterocycle enhances π-stacking
tert-Butyl 2-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate () Pyrazole core, amino-oxoethyl side chain Pyrazole introduces planar rigidity
Oxalate salt derivatives () Hemioxalate counterion Salt formation improves crystallinity

Physicochemical and Hazard Profile Comparison

Table 2: Hazard Classification

Compound Name GHS Hazards Environmental Impact (R/S Codes)
Target compound () N/A (data limited) R50/53 (aquatic toxicity)
tert-Butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate () H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation) Not specified
Benzo-triazole derivative () N/A (synthesis focus) N/A

Key Observations :

  • Hydrophobicity : Benzyl-substituted analogs () exhibit increased lipophilicity, impacting membrane permeability in drug design.
  • Reactivity: The 2-oxo group in the target compound may enhance hydrogen-bonding interactions compared to non-oxo derivatives .
  • Environmental Persistence : The target compound’s R50/53 classification underscores higher aquatic toxicity relative to benzyl derivatives .

Research and Application Implications

  • Drug Discovery : The Boc-protected scaffold is a versatile intermediate for kinase inhibitors or protease-targeted therapies, leveraging its hydrogen-bonding motifs.
  • Environmental Caution : The R50/53 hazard necessitates stringent disposal protocols (S60/S61) to mitigate ecological risks .

Biological Activity

Chemical Identity
tert-Butyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate is a complex organic compound characterized by its unique fused bicyclic structure, which includes a pyrrole and a pyrrolidine ring. Its molecular formula is C13H18N2O3C_{13}H_{18}N_{2}O_{3} and it has a CAS number of 1638760-61-8. This compound is notable for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization of appropriate precursors under controlled conditions, often utilizing strong acids or bases and specific solvents to facilitate the desired transformations .

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound's structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways affected may include signal transduction, metabolic regulation, and gene expression modulation .

Anticancer Activity

Research indicates that pyrrole derivatives, including this compound, exhibit promising anticancer properties. A study demonstrated that certain fused pyrroles showed significant cytotoxic effects against cancer cell lines such as HepG2 and EACC. The mechanism involved apoptotic pathways modulated by these compounds .

Antioxidant Properties

In addition to anticancer effects, this compound has been evaluated for its antioxidant activity. Studies have shown that pyrrole derivatives can scavenge free radicals effectively, thus providing protective effects against oxidative stress. This property is crucial in preventing cellular damage associated with various diseases .

Inflammatory Response Modulation

Pyrrole derivatives have also been studied for their ability to modulate inflammatory responses. Compounds similar to this compound have shown inhibitory effects on pro-inflammatory cytokines in vitro and in vivo. This suggests potential therapeutic applications in treating inflammatory diseases .

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxicity of several pyrrole derivatives using the resazurin assay. The results indicated that this compound exhibited significant antiproliferative activity against cancer cell lines (IC50 values were determined). The study concluded that this compound could serve as a lead structure for further development of anticancer agents .

Study 2: Antioxidant Activity Assessment

Another investigation focused on the antioxidant capabilities of various pyrrole derivatives using the DPPH assay. The results indicated that this compound demonstrated strong radical scavenging activity, highlighting its potential as a therapeutic agent for oxidative stress-related conditions .

Biological Activity Summary Table

Activity Type Description Reference
AnticancerSignificant cytotoxicity against HepG2 and EACC
AntioxidantEffective free radical scavenging
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Synthesis Route Overview

Step Reagents/Conditions Outcome
Step 1Formation of pyrrole ringIntermediate synthesis
Step 2Introduction of tert-butyl ester groupFused bicyclic structure formed
Step 3Cyclization under controlled conditionsFinal product

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate?

The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Critical parameters include:

  • Temperature control : Exothermic reactions (e.g., cyclization steps) require precise cooling to avoid side products.
  • Solvent selection : Polar aprotic solvents like DMF or THF are preferred for intermediates, while dichloromethane is used for Boc-protection steps to enhance yield .
  • Catalyst use : Palladium or nickel catalysts may accelerate coupling reactions, but residual metal contamination must be monitored via ICP-MS.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard, though recrystallization from ethanol/water mixtures improves purity for crystallographic studies .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical techniques :
  • HPLC-MS : Quantify purity (>95% typical) and detect trace impurities.
  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry (e.g., δ 1.47 ppm for tert-butyl protons) and lactam formation (δ 170–175 ppm in 13C for carbonyl groups) .
  • X-ray crystallography : Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement), ensuring proper hydrogen bonding and torsion angles .

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Respiratory protection : Use P95 masks if handling powdered forms to avoid inhalation of aerosols .
  • Ventilation : Perform reactions in fume hoods with >0.5 m/s airflow to mitigate vapor exposure .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers for licensed disposal .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or stability of this compound?

  • DFT calculations : Use Gaussian or ORCA software to model transition states for lactam ring-opening reactions, focusing on activation energies (ΔG‡) and solvent effects (e.g., PCM models for THF/water systems) .
  • Molecular dynamics (MD) : Simulate conformational flexibility in solution to identify stable rotamers, correlating with experimental NMR coupling constants (e.g., J = 8–10 Hz for trans-pyrrolidine protons) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Case example : Discrepancies in NOESY cross-peaks may arise from dynamic puckering of the octahydropyrrolo ring. Solutions include:
  • Variable-temperature NMR : Acquire spectra at 223–323 K to observe ring-flipping dynamics (ΔG ~50–60 kJ/mol) .
  • Cryocrystallography : Collect X-ray data at 100 K to "freeze" conformers and refine disorder models using SHELXL .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically studied?

  • Experimental design :
  • pH stability : Incubate samples in buffers (pH 2–12) at 25°C for 24–72 h, monitoring degradation via LC-MS. The lactam ring is prone to hydrolysis at pH < 3 or >10 .
  • Thermal analysis : Perform TGA/DSC to identify decomposition onset temperatures (Td ~180–200°C) and exothermic events linked to tert-butyl deprotection .

Q. What advanced techniques are used to study its potential as a pharmacophore in drug discovery?

  • SAR studies : Modify the pyrrolidine scaffold (e.g., introduce halogens at position 2) and assay against target enzymes (e.g., kinases) to correlate substituent effects with IC50 values .
  • Cryo-EM : Visualize binding modes in protein-ligand complexes at near-atomic resolution, leveraging the compound’s rigid bicyclic structure for precise docking .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate
Reactant of Route 2
tert-Butyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate

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